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Compound of Interest

Compound Name: Trilan

Cat. No.: B1206009 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of Trilan,

a chlorinated benzoxazolone derivative with the molecular formula C₇H₂Cl₃NO₂. The following

sections detail the available analytical data and provide representative experimental protocols

for the characterization of this compound, identified as 4,5,6-trichloro-3H-1,3-benzoxazol-2-

one.

Compound Identification and Structural Information
The fundamental identification of Trilan is established through its molecular formula and

systematic nomenclature.

Identifier Value

Common Name Trilan

IUPAC Name 4,5,6-trichloro-3H-1,3-benzoxazol-2-one

Molecular Formula C₇H₂Cl₃NO₂

CAS Number 50995-94-3

Molecular Weight 238.46 g/mol

Chemical Structure (See Figure 2)
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Spectroscopic Data for Structural Elucidation
The determination of the chemical structure of 4,5,6-trichloro-3H-1,3-benzoxazol-2-one relies

on a combination of spectroscopic techniques. While a complete set of publicly available,

detailed experimental spectra is limited, the following tables summarize the expected and

reported data.

¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the

hydrogen atoms in a molecule. For Trilan, a single signal is expected in the aromatic region,

corresponding to the lone proton on the benzene ring.

Parameter Value Interpretation

Solvent DMSO-d₆
Deuterated solvent for NMR

analysis.

Chemical Shift (δ)

Not explicitly reported, but a

single aromatic proton signal is

expected.

Corresponds to the H-7 proton

on the benzoxazolone ring.

Multiplicity Singlet
No adjacent protons to cause

splitting.

Integration 1H Represents one proton.

¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is used to determine the

types of carbon atoms in a molecule. Predicted chemical shifts for the seven carbon atoms of

Trilan are outlined below.
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Parameter Predicted Chemical Shift (δ) Assignment

Aromatic Carbons ~110-145 ppm

Six distinct signals for the

benzene ring carbons,

influenced by the chlorine,

oxygen, and nitrogen

substituents.

Carbonyl Carbon ~154 ppm

Signal corresponding to the

C=O group in the oxazolone

ring.

Note: Experimentally obtained ¹³C NMR data for 4,5,6-trichloro-3H-1,3-benzoxazol-2-one is not

readily available in the public domain.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Infrared spectroscopy identifies the functional groups present in a molecule based on the

absorption of infrared radiation.

Wavenumber (cm⁻¹) Intensity
Vibrational Mode

Assignment

~3400-3200 Medium
N-H stretching of the amine in

the oxazolone ring.

~1770 Strong
C=O stretching of the cyclic

carbonate (lactone).

~1600-1450 Medium-Strong
C=C stretching of the aromatic

ring.

~1200 Strong
C-O stretching of the ether

linkage.

~800-600 Strong C-Cl stretching.

Note: Specific, experimentally verified peak values for 4,5,6-trichloro-3H-1,3-benzoxazol-2-one

are not detailed in available literature.
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Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, confirming the molecular weight and offering structural clues.

Parameter Value (m/z) Interpretation

Molecular Ion [M]⁺ ~237

Corresponds to the mass of

the intact molecule. This is

reported to be the base peak.

[1]

Isotope Pattern
Characteristic pattern for three

chlorine atoms

The presence of ³⁵Cl and ³⁷Cl

isotopes will result in a

distinctive M, M+2, M+4, M+6

peak cluster.

Major Fragments Not explicitly reported

Expected fragmentation would

involve the loss of CO, Cl, and

potentially cleavage of the

oxazolone ring.

Experimental Protocols
Detailed experimental protocols for the synthesis and spectroscopic analysis of 4,5,6-trichloro-

3H-1,3-benzoxazol-2-one are not available in the reviewed literature. However, the following

sections describe representative methodologies for the synthesis and characterization of

analogous benzoxazolone derivatives.

Synthesis of Benzoxazolone Derivatives (Representative
Protocol)
A common method for the synthesis of benzoxazolone derivatives involves the reaction of an

aminophenol with a carbonylating agent.

Reaction: Condensation of a substituted 2-aminophenol with urea or a similar carbonyl source.

Procedure:
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A mixture of the appropriately substituted 2-aminophenol and urea in a high-boiling point

solvent such as dimethylformamide (DMF) is prepared.

The reaction mixture is heated to reflux for several hours until the evolution of ammonia

ceases, indicating the completion of the reaction.

Upon cooling, the reaction mixture is poured into ice-water to precipitate the crude product.

The precipitate is collected by filtration, washed with water, and dried.

Purification is typically achieved by recrystallization from a suitable solvent like ethanol.

NMR Spectroscopy (Representative Protocol)
Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

Approximately 5-10 mg of the purified compound is dissolved in ~0.7 mL of a deuterated

solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

The sample is thoroughly mixed to ensure homogeneity.

Data Acquisition:

¹H NMR: Standard proton spectra are acquired.

¹³C NMR: Proton-decoupled ¹³C spectra are obtained to provide a single peak for each

unique carbon atom.

FT-IR Spectroscopy (Representative Protocol)
Instrumentation: A Fourier-Transform Infrared Spectrometer.

Sample Preparation:

Solid State (KBr Pellet): A small amount of the sample is finely ground with dry potassium

bromide (KBr) and pressed into a thin, transparent disk.
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Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on

the ATR crystal.

Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. A background

spectrum is collected and subtracted from the sample spectrum.

Mass Spectrometry (Representative Protocol)
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for

separation and analysis.

Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol,

dichloromethane).

Data Acquisition:

The sample solution is injected into the instrument.

In GC-MS, the sample is vaporized and separated on the GC column before entering the

mass spectrometer.

Electron ionization (EI) is a common method for fragmentation.

The mass spectrum is recorded, showing the molecular ion and fragment ions.

Visualizations
Structure Elucidation Workflow
The logical process for determining the structure of Trilan is outlined below.
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Molecular Formula
C₇H₂Cl₃NO₂

Mass Spectrometry
(Molecular Weight Confirmation)

IR Spectroscopy
(Functional Group Identification)

NMR Spectroscopy
(¹H & ¹³C Connectivity)

Proposed Structure
4,5,6-trichloro-3H-1,3-benzoxazol-2-one

Click to download full resolution via product page

Figure 1. Logical workflow for the structure elucidation of Trilan.

Chemical Structure of Trilan
The confirmed chemical structure of 4,5,6-trichloro-3H-1,3-benzoxazol-2-one.

Figure 2. Chemical structure of Trilan.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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